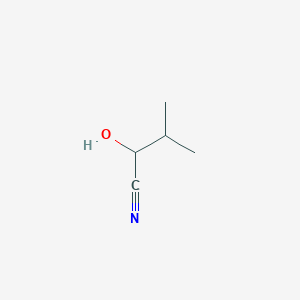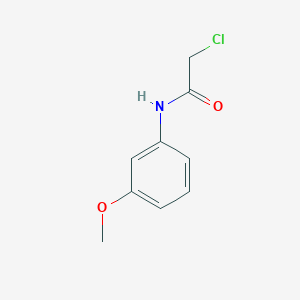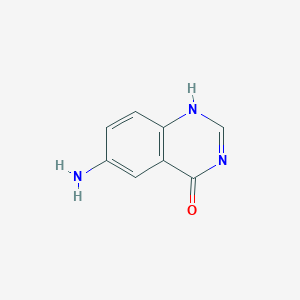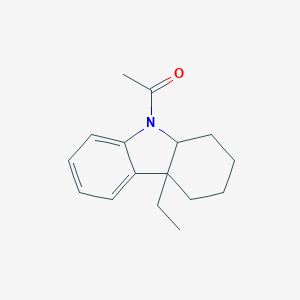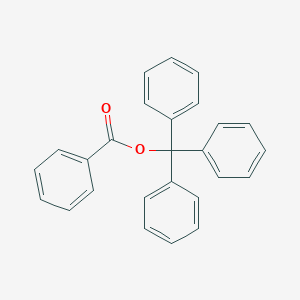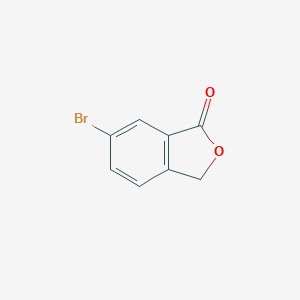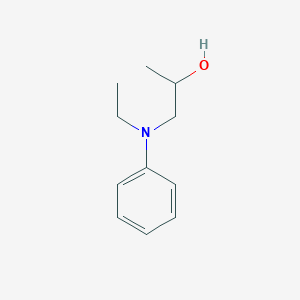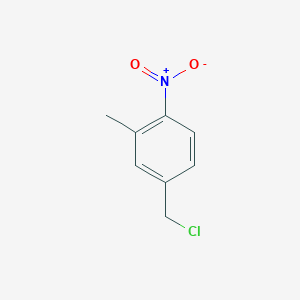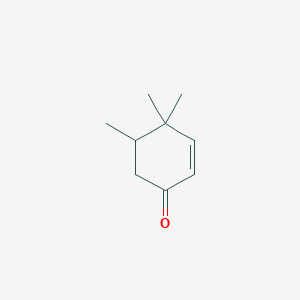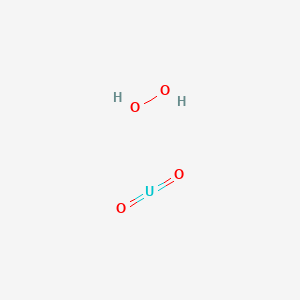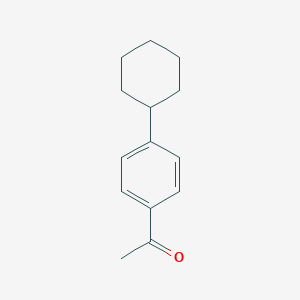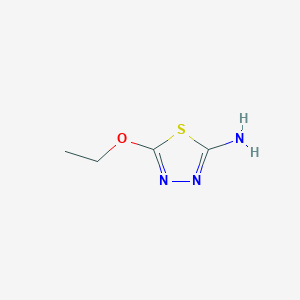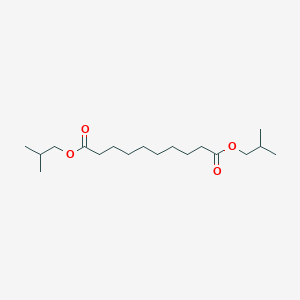
Diisobutyl sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl sebacate (DIBS) is a colorless and odorless liquid that is widely used in the chemical industry as a plasticizer. It is a type of ester that is synthesized from sebacic acid and isobutanol. DIBS is known for its excellent solubility in organic solvents and its low volatility, which makes it an ideal choice for various applications.
Wirkmechanismus
Diisobutyl sebacate acts as a plasticizer by reducing the glass transition temperature of polymers, which makes them more flexible and easier to process. It also improves the mechanical properties of the polymers by increasing their tensile strength, elongation, and impact resistance. Diisobutyl sebacate achieves this by reducing the intermolecular forces between the polymer chains, which allows them to move more freely.
Biochemische Und Physiologische Effekte
Diisobutyl sebacate is not known to have any significant biochemical or physiological effects on humans or animals. However, it is important to handle it with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Diisobutyl sebacate has several advantages when used in lab experiments, including its low volatility, excellent solubility in organic solvents, and compatibility with a wide range of polymers. However, it also has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of Diisobutyl sebacate, including:
1. Improving the synthesis method to make it more cost-effective and environmentally friendly.
2. Investigating the potential use of Diisobutyl sebacate as a plasticizer in biodegradable polymers.
3. Studying the effects of Diisobutyl sebacate on the mechanical properties of different types of polymers.
4. Developing new applications for Diisobutyl sebacate in the fields of medicine and agriculture.
Conclusion:
In conclusion, Diisobutyl sebacate is a versatile ester that has many scientific research applications. Its excellent solubility in organic solvents and low volatility make it an ideal choice for various lab experiments. Although it is not known to have any significant biochemical or physiological effects, it is important to handle it with care. There are several future directions for the research and development of Diisobutyl sebacate, and it will continue to be an important chemical in the chemical industry.
Synthesemethoden
Diisobutyl sebacate is synthesized by the reaction of sebacic acid and isobutanol in the presence of a catalyst. The reaction takes place at a temperature of around 200°C and under reduced pressure. The resulting product is then purified by distillation to obtain pure Diisobutyl sebacate. The chemical formula of Diisobutyl sebacate is C18H34O4.
Wissenschaftliche Forschungsanwendungen
Diisobutyl sebacate has various scientific research applications, including:
1. As a plasticizer in the production of polymers and plastics.
2. As a solvent in the synthesis of organic compounds.
3. As a lubricant in the manufacturing of machinery and equipment.
4. In the production of cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
18420-46-7 |
|---|---|
Produktname |
Diisobutyl sebacate |
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
bis(2-methylpropyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-21-17(19)11-9-7-5-6-8-10-12-18(20)22-14-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
HMOFGLGHQFZQDS-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
Kanonische SMILES |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
Andere CAS-Nummern |
18420-46-7 |
Synonyme |
Decanedioic acid, bis(2-methylpropyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
